![molecular formula C17H15NO2 B15164873 2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]- CAS No. 574746-38-6](/img/structure/B15164873.png)
2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]- is a complex organic compound belonging to the benzopyran family This compound is characterized by the presence of a benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]- typically involves multi-step organic reactions. One common method involves the condensation of a benzopyran derivative with a phenylmethylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The phenylmethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 3-methyl-: This compound has a methyl group at the 3-position instead of a phenylmethylamino group.
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: This derivative features a dihydro and methyl group modification.
2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-: A similar compound with a fluoro and methanol group.
Uniqueness
2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]- stands out due to the presence of the phenylmethylamino group, which imparts unique chemical and biological properties. This modification enhances its potential for diverse applications, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
574746-38-6 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
3-[(benzylamino)methyl]chromen-2-one |
InChI |
InChI=1S/C17H15NO2/c19-17-15(10-14-8-4-5-9-16(14)20-17)12-18-11-13-6-2-1-3-7-13/h1-10,18H,11-12H2 |
Clé InChI |
PAQJWLNQSRPDOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


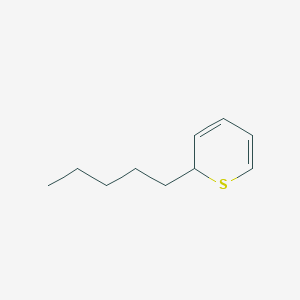

![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)
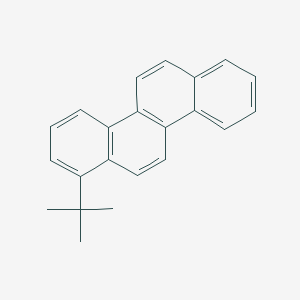

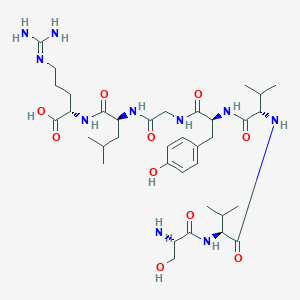
![(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]](/img/structure/B15164841.png)
![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
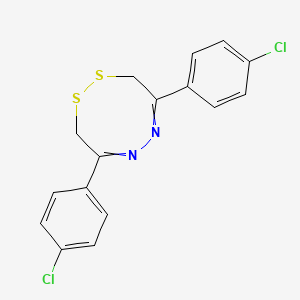
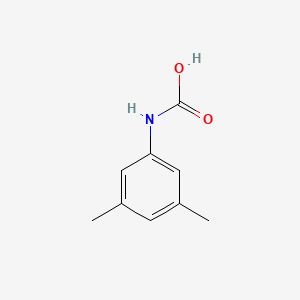

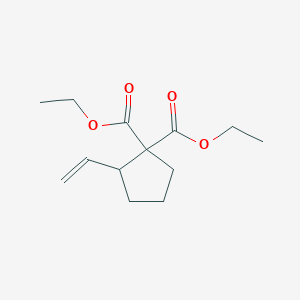
![Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate](/img/structure/B15164878.png)
![6-[(4-Methoxyphenyl)methoxy]pyridine-2-carboximidamide](/img/structure/B15164879.png)
